2-(5-Methylthiophene-2-carbonyl)benzoic acid

Lipophilicity Drug-likeness Partition coefficient

Fragment-based screening hits often fail cell-based assays due to insufficient lipophilicity. 2-(5-Methylthiophene-2-carbonyl)benzoic acid (CAS 152567-82-3) resolves this with LogP 3.65 (+0.97 vs. parent), enhancing membrane permeability while retaining fragment-like MW (246 Da) and avoiding halogen-related toxicity. • LogP 3.65 improves cell permeability and oral bioavailability potential • Thermal robustness (bp 470.9°C) enables cyclization at ~140°C • ≥97% purity; reliable global shipping for immediate procurement

Molecular Formula C13H10O3S
Molecular Weight 246.28 g/mol
CAS No. 152567-82-3
Cat. No. B138563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylthiophene-2-carbonyl)benzoic acid
CAS152567-82-3
Synonyms5-METHYL-2-THIENYLCARBONYL BENZOIC ACID
Molecular FormulaC13H10O3S
Molecular Weight246.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C13H10O3S/c1-8-6-7-11(17-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16)
InChIKeyIDTRGLSKMOUSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 2-(5-Methylthiophene-2-carbonyl)benzoic Acid


2-(5-Methylthiophene-2-carbonyl)benzoic acid (CAS 152567-82-3), also identified as CHEMBL1520999 and 5-methyl-2-thienylcarbonyl benzoic acid (MTBA), is a heterocyclic aromatic compound with molecular formula C₁₃H₁₀O₃S and a molecular weight of 246.28 Da [1]. It belongs to the class of 2-(thienylcarbonyl)benzoic acid derivatives, featuring a benzoic acid core linked via a ketone bridge to a 5-methyl-substituted thiophene ring [2]. This compound serves as a bifunctional building block in medicinal chemistry and organic synthesis, with its dual aromatic architecture enabling participation in Friedel–Crafts cyclization, amide coupling, and esterification reactions. Commercially, it is catalogued under multiple identifiers (including HY-W292183, CS-0337102, CSC000311208) and is supplied at ≥95% purity by vendors such as AKSci, Arctom, CymitQuimica (Biosynth), and Santa Cruz Biotechnology .

+ Medicinal chemistry building block: Bifunctional scaffold for Friedel–Crafts cyclization, amide coupling, and esterification reactions.
+ Fragment-like profile: MW 246 Da with dual aromatic architecture suitable for lead generation and SAR exploration.
+ Sourcing context: Multi-vendor availability at ≥95% purity; cross-reference with MDL MFCD01929328 recommended due to multiple catalog identifiers.

Why MTBA Cannot Be Substituted by Structural Analogs


The 5-methyl substituent on the thiophene ring is not a passive structural feature; it significantly modulates the compound's physicochemical profile relative to its closest analogs. Compared to the non-methylated 2-(thiophene-2-carbonyl)benzoic acid (CAS 46496-80-4), the 5-methyl group increases calculated LogP from approximately 2.68 to 3.65 [1] and raises the boiling point by ~14°C (from 456.6°C to 470.9°C) , both of which have practical consequences for chromatographic behavior, solvent partitioning, and thermal processing. Relative to the 5-bromo analog (CAS 7243-15-4, MW 311.15), the methyl analog offers a 65 Da lower molecular weight and avoids the synthetic liabilities and potential toxicity concerns associated with aryl bromides in downstream functionalization . These differences mean that substitution of one analog for another within a synthetic sequence or screening cascade will alter reaction outcomes, purification conditions, and structure-activity relationships in ways that cannot be assumed to be neutral.

Non-methylated analog Lipophilicity shift

LogP may shift by +0.65 to +0.97 units; this alters membrane permeability, solubility, and chromatographic retention, potentially breaking assay reproducibility or synthetic protocols.

5-Bromo analog MW & Safety mismatch

~65 Da heavier, introduces aryl bromide reactivity and potential toxicity flags; may not transfer directly in fragment elaboration or lead optimization workflows.

Simpler thiophene acids Pathway mismatch

Lack the benzoyl ketone bridge required for intramolecular Friedel–Crafts cyclization to naphthothiophene-diones; a direct replacement cannot access this synthetic route.

Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity Modulation vs. Non-Methylated Analog

The 5-methyl substitution on the thiophene ring imparts a measurable increase in lipophilicity relative to the non-methylated parent compound, 2-(thiophene-2-carbonyl)benzoic acid (CAS 46496-80-4). Calculated LogP for the target compound is 3.65, compared to reported LogP values of 2.68–3.00 for the non-methylated analog across multiple databases [1]. This represents an increase of +0.65 to +0.97 LogP units, translating to approximately 4.5- to 9.3-fold higher octanol-water partition. For researchers optimizing membrane permeability or addressing solubility challenges in aqueous assay systems, this difference is sufficient to alter the compound's behavior in Caco-2 permeability screens, shake-flask solubility determinations, and reverse-phase HPLC retention times.

Lipophilicity vs. Non-methylated
Cross-study comparable
ΔLogP = +0.65 to +0.97 (4.5- to 9.3-fold partition increase)
Reported lipophilicity enhancement context; influences permeability, solubility, and HPLC retention.
In silico multi-source values; experimental LogP confirmation may be required for critical assays.
Lipophilicity Drug-likeness Partition coefficient

Boiling Point Elevation and Thermal Stability

The target compound exhibits a boiling point of 470.9°C at 760 mmHg, compared to 456.6°C at 760 mmHg for the non-methylated analog 2-(thiophene-2-carbonyl)benzoic acid . This +14.3°C elevation is consistent with the additional van der Waals interactions conferred by the methyl group and suggests enhanced thermal stability under high-temperature reaction conditions. For process chemists conducting reactions requiring elevated temperatures (e.g., Friedel–Crafts cyclizations at ~140°C) or vacuum distillation for purification, this higher boiling point may translate to reduced decomposition and improved recovery yields, although direct thermal gravimetric analysis (TGA) comparisons are not available in the public domain.

Boiling Point Elevation
Data to verify
+14.3°C vs. non-methylated analog
May support thermal robustness screening for high-temperature reactions.
Public domain TGA data unavailable; direct thermal stability comparison is source-review dependent.
Thermal stability Process chemistry Distillation

Molecular Weight and Drug-Likeness vs. 5-Bromo Analog

With a molecular weight of 246.28 Da, the target compound is substantially lighter than its 5-bromo analog, 2-(5-bromothiophene-2-carbonyl)benzoic acid (MW 311.15 Da) , a difference of approximately 65 Da. This places the target compound well within Lipinski's Rule of Five guideline (MW < 500 Da), while offering a non-halogenated alternative for medicinal chemistry campaigns where bromine may introduce undesirable reactivity (e.g., unwanted Suzuki coupling side reactions, photochemical instability) or toxicological flags. Additionally, the bromo analog carries a higher LogP of ~3.44 , which may push some derivatives beyond optimal lipophilicity ranges. The target compound's polar surface area of approximately 54 Ų [1] and single hydrogen bond donor further support its suitability as a fragment-like or lead-like scaffold.

MW & Drug-likeness vs. Bromo
Cross-study comparable
ΔMW = −64.87 Da; PSA ≈ 54 Ų
Supports fragment-like lead optimization context without aryl bromide synthetic or safety flags.
Cross-source LogP variability noted; bromo analog may push derivatives beyond optimal lipophilicity ranges.
Drug-likeness Lead optimization Molecular weight

Conformational Flexibility vs. Simpler Thiophene Acids

The target compound possesses 3 rotatable bonds (the carbonyl-benzoic acid C–C bond, the thiophene-carbonyl C–C bond, and the carboxylic acid C–O bond), compared to only 1–2 rotatable bonds in simpler thiophene-2-carboxylic acid derivatives such as 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2) [1]. This increased rotational freedom, combined with the compound's two aromatic ring systems, provides greater conformational sampling capacity for induced-fit binding to protein targets. The Fsp³ (fraction of sp³-hybridized carbons) value of 0.076 [2] indicates a largely flat, aromatic structure—typical of fragment-like scaffolds—but the three rotatable bonds offer sufficient flexibility for the carboxylic acid and the thiophene ring to adopt multiple relative orientations, a feature exploited in structure-based design of thenoyl-benzoic acid derivatives targeting enzymes such as carbonic anhydrase and COX-2 [3].

Conformational Flexibility
Class-level inference
3 rotatable bonds; Fsp³ = 0.076; dual aromatic rings
Class-level scaffold versatility context; supports diverse vector-based SAR exploration.
Inference based on thiophene-carbonyl-benzoic acid scaffold literature; target-specific binding data to verify.
Conformational flexibility Molecular recognition Target engagement

Purity and Sourcing Landscape

The target compound is commercially available from multiple suppliers with minimum purity specifications of 95% (AKSci, CymitQuimica/Biosynth, Santa Cruz Biotechnology) and 97% (Arctom, priced at approximately $364/g) . In contrast, the non-methylated analog 2-(thiophene-2-carbonyl)benzoic acid (CAS 46496-80-4) is more widely stocked and generally available at lower cost due to higher demand and established supply chains, while the 5-bromo analog is sold at 95% purity from fewer vendors . The target compound's pricing—approximately $2,525/g at 99% purity from select Chinese suppliers —reflects its status as a specialized research chemical rather than a commodity intermediate. Researchers should note that the target compound is catalogued under at least 15 distinct identifiers across chemical databases, which may complicate procurement if the CAS number alone is used; cross-referencing with the MDL number MFCD01929328 is recommended [1].

Purity & Sourcing Landscape
Cross-study comparable
95%–97% purity; ~$364/g (97%); multi-identifier cataloguing
Procurement context: niche supply status; batch-specific COA recommended for assay reproducibility.
Pricing as of 2024–2025; cross-reference MDL MFCD01929328 to avoid identifier fragmentation.
Chemical sourcing Purity specification Procurement

Synthetic Utility: Precursor for Naphthothiophene-diones

According to Science of Synthesis, 2-(2-thienylcarbonyl)benzoic acids can undergo thermal cyclization at approximately 140°C in the presence of Lewis acid catalysts (PCl₅ or AlCl₃) in nitrobenzene, or alternatively with polyphosphoric acid, to yield naphtho[2,3-b]thiophene-4,9-diones [1]. While this reference describes the general transformation for the class, the target compound—bearing a 5-methyl substituent on the thiophene ring—is a direct structural congener of the substrates described. The 5-methyl group may influence the regiochemistry and electronic properties of the cyclization product compared to the unsubstituted parent, offering access to methyl-substituted naphthothiophene-diones that are otherwise synthetically challenging to access. This thermal cyclization pathway provides a demonstrated synthetic trajectory that simpler thiophene building blocks (lacking the benzoyl moiety) cannot undergo, making the target compound a uniquely positioned intermediate for constructing sulfur-containing tetracyclic quinone frameworks of interest in medicinal chemistry [2].

Synthetic Utility: Cyclization
Class-level inference
Thermal cyclization ~140°C → methyl-substituted naphthothiophene-diones
Reported class-level pathway context; enables access to tetracyclic quinone frameworks.
Method from Science of Synthesis for parent scaffold; 5-methyl regiochemical influence requires validation.
Heterocyclic synthesis Fused-ring systems Building block

High-Value Application Scenarios for MTBA


Fragment-Based Lead Generation with Enhanced Lipophilicity

In fragment-based drug discovery programs where the non-methylated 2-(thiophene-2-carbonyl)benzoic acid scaffold has been identified as a hit but insufficient lipophilicity limits membrane permeability, the 5-methyl analog (LogP 3.65 vs. 2.68) offers a +0.97 LogP unit improvement [1]. This enhanced lipophilicity may improve cell-based assay performance and oral bioavailability potential while maintaining the fragment-like MW of 246 Da—well below the typical fragment cutoff of 300 Da. Critically, it achieves this without introducing halogen atoms that may raise idiosyncratic toxicity concerns or metabolic activation risks associated with the bromo analog.

High-Temperature Heterocyclic Synthesis via Friedel–Crafts Cyclization

The target compound's elevated boiling point (470.9°C) and demonstrated class-level reactivity toward thermal cyclization at ~140°C make it a suitable substrate for synthesizing methyl-substituted naphtho[2,3-b]thiophene-4,9-diones [2]. Process chemists can leverage the compound's thermal robustness under prolonged heating conditions. The 5-methyl group on the thiophene ring may also influence the regiochemical outcome of the cyclization, offering access to substitution patterns not achievable with the non-methylated parent, which is relevant for generating SAR diversity around the tetracyclic quinone core.

Bioconjugation and Amide Coupling via Carboxylic Acid

The compound's carboxylic acid functional group, combined with its moderate PSA (~54 Ų) and favorable LogP, positions it as a useful acylating agent for amine-containing targets (e.g., lysine residues, amino-functionalized surfaces, or amine-terminated linkers) [3]. The three rotatable bonds provide conformational flexibility for optimizing the orientation of the thiophene-carbonyl pharmacophore relative to the conjugation site, while the 246 Da molecular weight keeps the overall conjugate mass within manageable limits for downstream purification and characterization.

Analytical Method Development and Chromatographic Standard

Given the compound's distinct chromatographic properties—including a LogP of 3.65 and a boiling point of 470.9°C—it can serve as a retention-time marker or system suitability standard in reverse-phase HPLC method development for thiophene-containing compound libraries . Its availability at 95–97% purity from multiple vendors, coupled with the MDL identifier MFCD01929328, facilitates reliable procurement for use as a reference material in inter-laboratory studies or quality control protocols where consistent sourcing is critical.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Higher lipophilicity without halogenation
Permeability assay context; MW within fragment limits
High-temperature heterocyclic synthesis
Thermal robustness and class-level cyclization reactivity
Regiochemical outcome of 5-methyl substitution
Bioconjugation and amide coupling
Carboxylic acid handle with moderate PSA
Conformational flexibility for pharmacophore orientation
Chromatographic standard and method development
Distinct LogP and multi-vendor availability
Retention-time marker suitability; batch-specific COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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